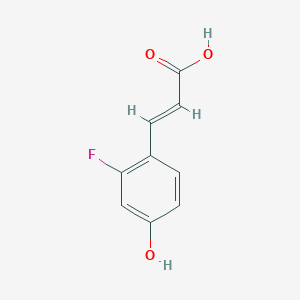

(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid

Vue d'ensemble

Description

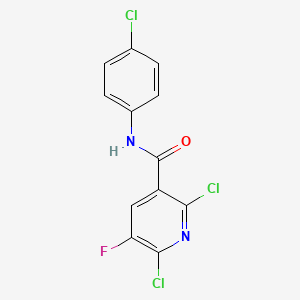

“(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid” is a chemical compound with the molecular formula C9H7FO3 . It has a molecular weight of 182.15 . The compound is also known by other synonyms such as 2-Fluoro-4-hydroxycinnamic acid .

Molecular Structure Analysis

The molecular structure of “this compound” includes a benzene ring substituted with a fluoro group and a hydroxy group, and an acrylic acid moiety . The compound has two hydrogen bond donors and four hydrogen bond acceptors . The exact mass of the compound is 182.038 .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 182.15 and an exact mass of 182.038 . It has a topological polar surface area of 57.5 . The compound has two rotatable bonds .Applications De Recherche Scientifique

Metal Complex Synthesis

(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid is utilized in the synthesis of metal complexes. Liu, Liu, and Li (2011) discussed the synthesis of new complexes with fluoro-phenyl-acrylic acids, highlighting the formation of different structural complexes like trinuclear complexes and 2D grid-like metal-organic frameworks. These complexes were observed to exhibit antiferromagnetic interactions in certain conditions, emphasizing their potential in magnetic and coordination chemistry (Liu, Liu, & Li, 2011).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Abu-Rayyan et al. (2022) explored the impact of corrosion inhibition of synthetic acrylamide derivatives on copper in nitric acid solutions. Their research focused on using electrochemical methods to demonstrate the effectiveness of these compounds as corrosion inhibitors, highlighting the practical applications in material science and engineering (Abu-Rayyan et al., 2022).

Antimicrobial Activity

In the realm of pharmaceuticals and biotechnology, this compound derivatives have been studied for their antimicrobial properties. Arun, Reddy, and Rajkumar (2003) synthesized and characterized various derivatives, assessing their effectiveness against different microorganisms. This research demonstrates the potential of these compounds in developing new antimicrobial drugs and treatments (Arun, Reddy, & Rajkumar, 2003).

Polymer Science

In polymer science, this compound is instrumental in creating functional polymers. Stoeber, Sustic, Simonsick, and Vogl (2000) synthesized various compounds with reactive hydroxyl and carboxyl groups. These compounds were used to create acrylic polymerizable products, demonstrating the versatility of this acid in producing materials with specific properties like ultraviolet stabilization (Stoeber et al., 2000).

Drug Delivery Systems

This compound derivatives are also relevant in the development of drug delivery systems. Arun and Reddy (2005) synthesized novel crosslinkers for polymeric hydrogels, which were used in controlled drug release studies. This research highlights the application of these compounds in creating efficient drug delivery vehicles (Arun & Reddy, 2005).

Safety and Hazards

The safety data sheet for “(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid” indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Protective measures include avoiding breathing dust/fumes/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

(E)-3-(2-fluoro-4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJKSAQOWJFNMW-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)F)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-[4-(tert-butyl)phenyl]-2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3042914.png)

![N1-[4-(trifluoromethyl)phenyl]-2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3042915.png)

![4-Chloro-6-((5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)thio)-2-(methylthio)pyrimidine](/img/structure/B3042916.png)

![N-(5-bromo-2-chloro-3-pyridyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3042917.png)

![[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate](/img/structure/B3042919.png)

![[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B3042920.png)

![N-(2,6-dichloropyridin-3-yl)-2-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3042930.png)

![4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde](/img/structure/B3042937.png)